molecular formula C10H10N6OS B5545847 3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

Cat. No. B5545847
M. Wt: 262.29 g/mol
InChI Key: DPVHUTFXKYXADL-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is part of a broader class of triazolo[4,3-b][1,2,4]triazoles, a group of nitrogen-containing heterocycles known for their diverse chemical reactions and potential for biological activity. Their synthesis often involves multistep reactions, starting from simple precursors to achieve the complex heterocyclic systems characteristic of this class.

Synthesis Analysis

The synthesis of such compounds generally involves the condensation of amines, aldehydes, and sulfides to form the triazolo[1,5-a][1,3,5]triazine core. A common method includes the use of guanidino-1,2,4-triazoles and trichloroacetonitrile in solvent-mediated reactions that ensure the formation of the desired triazolo-triazine scaffold (Dolzhenko et al., 2008).

Scientific Research Applications

Energetic Materials

Triazolotriazines, similar to "3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine," have been investigated for their potential as energetic materials. For example, a study by Anikin et al. (2019) synthesized a nitro-NNO-azoxytriazolo triazine compound, demonstrating the compound's high-melting properties and potential for energetic applications (Anikin et al., 2019).

Medicinal Chemistry

Triazoloquinazolines and triazolopyrimidines have been extensively studied for their pharmacological activities. Research in this area includes the development of adenosine antagonists, highlighting the versatility of triazole derivatives in drug discovery. One example is the identification of novel adenosine antagonists with potential applications in treating various conditions, demonstrating the therapeutic relevance of triazolotriazines (Francis et al., 1988).

Antimicrobial Activities

The antimicrobial potential of triazole derivatives has been explored, with some compounds showing good to moderate activities against test microorganisms. This indicates the possibility of utilizing triazolotriazines in developing new antimicrobial agents (Bektaş et al., 2010).

Synthesis Methodologies

The synthesis of triazolo and triazinone derivatives involves various innovative methodologies. Research by Dolzhenko et al. (2008) on the synthesis of 7-amino-substituted triazolotriazines showcases advanced synthetic strategies that could be applicable to the synthesis of "3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine" (Dolzhenko et al., 2008).

properties

IUPAC Name

(E)-N-(3-ethylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl)-1-(furan-2-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6OS/c1-2-18-10-14-13-9-15(7-12-16(9)10)11-6-8-4-3-5-17-8/h3-7H,2H2,1H3/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVHUTFXKYXADL-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C2N1N=CN2N=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NN=C2N1N=CN2/N=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethylsulfanyl)-N-[(E)-furan-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

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